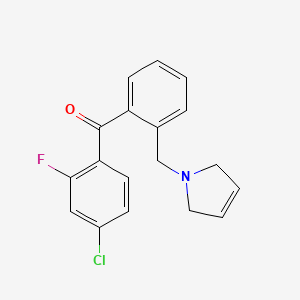

(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

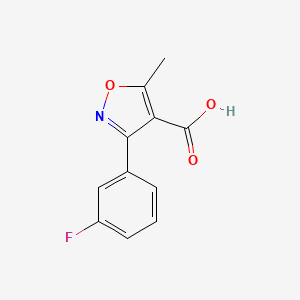

The compound “(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in many biologically active molecules . Pyrrole derivatives are known to possess diverse biological activities, which makes them interesting for medicinal chemistry .

科学的研究の応用

Scientific Field

- Measurement of inhibitory activity (IC50 values). Results Summary: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have shown inhibitory activity against influenza A with IC50 = 7.53 μmol/L and selectivity index (SI) value 17.1 .

Anticancer Research

Scientific Field

- Testing for cytotoxic activity against cancer cell lines. Results Summary: Derivatives like 22i and 22j have shown promising cytotoxic activity in preliminary screenings .

Anti-Inflammatory Research

Scientific Field

- Evaluation of anti-inflammatory activity in bioassays. Results Summary: Various indole derivatives have demonstrated significant anti-inflammatory effects in biological assays .

Antimicrobial Research

Scientific Field

- Testing against a panel of bacterial and fungal strains. Results Summary: Indole derivatives have shown antimicrobial activity, with potential as leads for antibiotic development .

Neuropharmacological Research

Scientific Field

- Testing for activity on neurological targets. Results Summary: Indole derivatives have shown affinity for multiple receptors in the central nervous system, indicating potential therapeutic applications .

Antidiabetic Research

Scientific Field

- Testing for antidiabetic activity in relevant models. Results Summary: Indole derivatives have shown promise in screening for antidiabetic activity, with some compounds demonstrating efficacy in lowering blood glucose levels .

Tuberculosis Treatment

Scientific Field

- Testing against Mycobacterium tuberculosis strains. Results Summary: Compounds like N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide have shown activity against tuberculosis .

Anti-Inflammatory Agents

Scientific Field

- Evaluation in models of inflammation such as paw edema in rats. Results Summary: Compounds like 2-[(trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole have been reported as potent anti-inflammatory agents .

Synthesis of Organic Compounds

Scientific Field

- Utilization as an intermediate in organic synthesis. Results Summary: It has been used in the preparation of compounds like vorexanol fumarate and vonoprazan .

Total Synthesis of Natural Products

Scientific Field

- Application in multi-step synthetic routes. Results Summary: The compound has been used in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Antimicrobial and Antifungal Agents

Scientific Field

- Testing against various microbial and fungal strains. Results Summary: Compounds with imidazole rings have shown good antimicrobial potential, suggesting a promising area for further research .

Antitubercular Agents

Scientific Field

- Evaluation of anti-tubercular activity using reference drugs like rifampicin. Results Summary: Certain imidazole derivatives have demonstrated activity against tuberculosis strains, which could be explored for the compound .

Anti-Inflammatory and Analgesic Agents

Scientific Field

- Evaluation in models of pain and inflammation. Results Summary: Some pyrrole derivatives have been reported as potent anti-inflammatory and analgesic agents, indicating a potential application for the compound .

Anticancer Agents

Scientific Field

- Testing for cytotoxic activity against various cancer cell lines. Results Summary: Derivatives like 22i and 22j exhibited good cytotoxic activity against some cancer cell lines, which could be indicative of the potential of the compound .

Chemical Synthesis of Organic Compounds

Scientific Field

- Utilization in organic synthesis pathways. Results Summary: It has been used in the preparation of compounds like vorexanol fumarate and vonoprazan, indicating its utility in synthetic chemistry .

Synthesis of Natural Products

Scientific Field

将来の方向性

特性

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWTUTCHLPDQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643949 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-68-3 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)